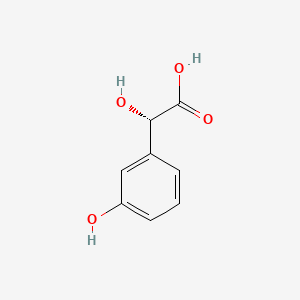
3-Hydroxymandelic acid, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxymandelic acid, (+)-, also known as m-hydroxymandelic acid, is a hydroxy acid derivative. It is a white, crystalline solid that belongs to the group of aromatic α-hydroxy carboxylic acids. This compound is a metabolite of phenylephrine, an α-receptor agonist, and is involved in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxymandelic acid can be synthesized through the hydroxylation of mandelic acid. The reaction typically involves the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of 3-hydroxymandelic acid can be achieved through microbial fermentation. Engineered yeast strains, such as Saccharomyces cerevisiae, have been genetically modified to express hydroxymandelate synthases, leading to the production of mandelic and 4-hydroxymandelic acid directly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted mandelic acid derivatives.
Applications De Recherche Scientifique
3-Hydroxymandelic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as a metabolite in various biological pathways.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 3-hydroxymandelic acid involves its role as a metabolite in the human body. It is produced from the metabolism of phenylephrine and is involved in various biochemical pathways. The compound acts as a Bronsted acid, donating a proton to acceptor molecules. It also exhibits weak antioxidant properties, which are attributed to its ability to donate electrons and neutralize free radicals .
Comparaison Avec Des Composés Similaires
Mandelic acid: The parent compound, which lacks the hydroxyl group at the 3-position.
4-Hydroxy-3-methoxymandelic acid: A derivative with additional methoxy substitution.
3,4-Dihydroxymandelic acid: A derivative with an additional hydroxyl group at the 4-position
Uniqueness: 3-Hydroxymandelic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its role as a metabolite of phenylephrine and its involvement in various biochemical pathways further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
17514-00-0 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-(3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m0/s1 |
Clé InChI |
OLSDAJRAVOVKLG-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)[C@@H](C(=O)O)O |
SMILES canonique |
C1=CC(=CC(=C1)O)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


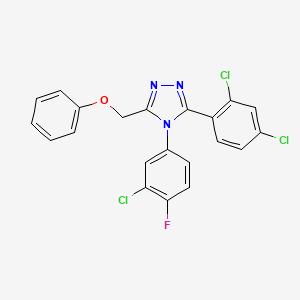
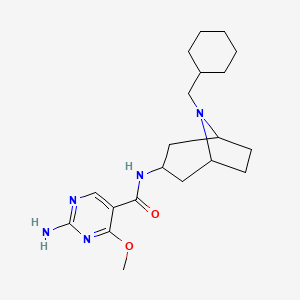
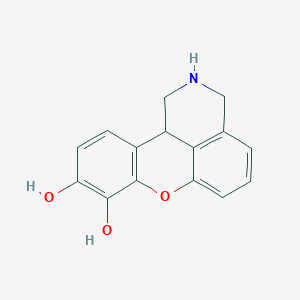


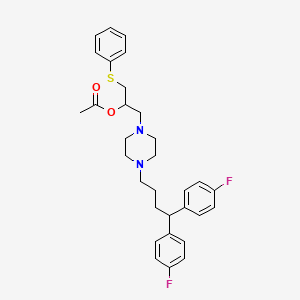
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
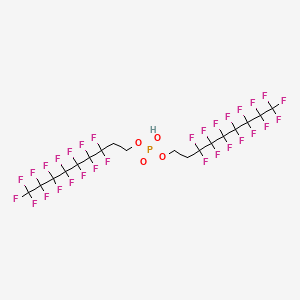
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
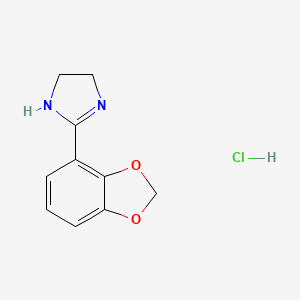
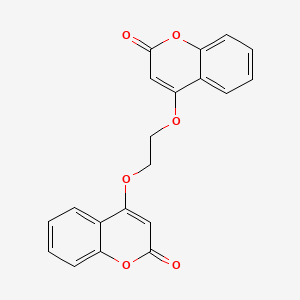
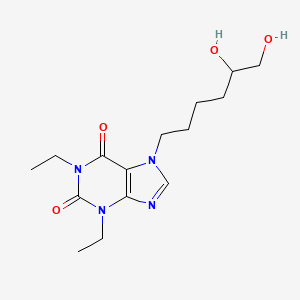
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

